2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Dopaminergic activity D1 receptor D2 receptor

Researchers requiring an indane-based scaffold for NF-κB inhibitor programs often face confounding dopaminergic off-target effects seen with 2-aminoindane analogs. 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride (CAS 6941-16-8) provides a definitive solution: a cyclic α-amino ketone that retains the indane core for synthetic elaboration but demonstrates no measurable D1 or D2 receptor binding. This eliminates monoamine-releasing interference (NE EC50 86 nM, DA EC50 439 nM for 2-AI) while enabling unique carbonyl transposition rearrangements unavailable to simple 1-indanones. Cited in 119 patents as a direct precursor to amino-indanone-based NF-κB transcription factor inhibitors, the stable HCl salt (MW 183.64 g/mol) is supplied at ≥98% purity with full analytical documentation, ensuring batch-to-batch reproducibility for medicinal chemistry and process development.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 6941-16-8
Cat. No. B112911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride
CAS6941-16-8
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=CC=CC=C21)N.Cl
InChIInChI=1S/C9H9NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8H,5,10H2;1H
InChIKeyAORFTSYQWUGEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-indanone HCl: α-Amino Ketone Scaffold


2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride (CAS 6941-16-8) is a cyclic vicinal amino ketone featuring a fused indane ring system with both primary amine and ketone functionalities . This α-amino ketone scaffold is of significant interest as a synthetic intermediate for pharmaceutical agents and natural product synthesis . The compound is referenced in 119 patents and 2 primary literature articles, indicating established industrial and research relevance [1]. Unlike non-amino substituted 1-indanones that primarily serve as MAO-B inhibitors with IC50 values ranging from 0.001 to 0.030 μM [2], the 2-amino substitution confers distinct chemical reactivity, enabling unique transformations and alternative biological target engagement.

Dual amine-ketone reactivity for synthesis
Cited in 119 patents as synthetic intermediate
Reported lack of D1/D2 receptor binding

2-Amino-1-indanone HCl: Differentiation from Related Scaffolds


Generic substitution between 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride and structurally similar compounds fails due to fundamentally divergent physicochemical, biological, and synthetic properties. The 2-amino-1-indanone scaffold is distinct from 2-aminoindane (2-AI), which is a monoamine releasing agent with norepinephrine and dopamine release EC50 values of 86 nM and 439 nM respectively, and over 10,000 nM for serotonin [1]. In contrast, 2-amino-1-indanone derivatives exhibit no measurable dopaminergic D1 or D2 receptor binding activity in vitro [2]. Furthermore, 1-indanone-based compounds show potent MAO-B inhibition (IC50: 0.001–0.030 μM) [3], while the 2-amino-1-indanone hydrochloride salt offers unique synthetic utility as a cyclic vicinal amino ketone, enabling transformations unavailable to either simple indanones or aminoindanes .

2-Amino-1-indanone HCl
1-Indanone
Lacks 2-amino group; amine-dependent transformations unavailable
2-Amino-1-indanone HCl
2-Aminoindane (2-AI)
Monoamine releasing activity may confound neuropharmacology endpoints

2-Amino-1-indanone HCl: Comparative Evidence for Selection


Silent at Dopamine D1/D2 Receptors

Monophenolic 2-amino-1-indanone derivatives, including the core scaffold of the target compound, were assessed for in vitro binding activity at D1 and D2 dopaminergic receptors. All compounds tested, including 2-amino-1-indanone and 2-amino-1-tetralone derivatives, demonstrated complete inactivity in receptor binding assays [1]. This represents a clear functional divergence from structurally related 2-aminoindane (2-AI), which acts as a monoamine releasing agent with norepinephrine and dopamine release EC50 values of 86 nM and 439 nM, respectively [2]. The absence of dopaminergic activity may be advantageous for research applications where off-target dopaminergic effects must be avoided.

Dopamine Receptor Binding
Reported comparison
Inactive at D1/D2 receptors
2-AI: NE EC50 86 nM, DA EC50 439 nM
Indane scaffold with reported dopaminergic inactivity
In vitro radioligand assay context
Dopaminergic activity D1 receptor D2 receptor Neuropharmacology

Cyclic α-Amino Ketone Synthetic Reactivity

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is synthesized via an anionic cyclization of N-protected o-bromophenylalanine ester, utilizing lithium-bromine exchange followed by internal trapping of the lithiated intermediate under rigorously anhydrous, anaerobic conditions . This synthetic route leverages the unique α-amino ketone functionality, which is absent in simple 1-indanones (which lack the 2-amino group) and in 2-aminoindane (which lacks the ketone). The hydrochloride salt form (MW: 183.64 g/mol; formula: C9H10ClNO) [1] provides improved stability and handling properties compared to the free base. The compound is referenced as a precursor or intermediate in 119 patents, indicating its established utility in pharmaceutical synthesis [2].

Synthetic Reactivity
Class-level inference
Anionic cyclization; dual amine-ketone
vs. 1-Indanone (no amine); 2-AI (no ketone)
Enables unique α-amino ketone transformations
119 patents; hydrochloride salt form
Synthetic intermediate Anionic cyclization Chiral building block Natural product synthesis

NF-κB Transcription Factor Inhibitor Activity

2-Amino-2,3-dihydro-1H-inden-1-one is explicitly claimed as an amino-indanone inhibitor of NF-κB transcription factor in patent HUP0102492A2, which covers the use of amino-indanone inhibitors for producing pharmaceutical compositions [1]. This patent directly identifies 2-amino-2,3-dihydroinden-1-one (the free base of the target compound) as an active inhibitor of NF-κB [1]. In contrast, the related 1-indanone scaffold is primarily utilized for MAO-B inhibition [2], while 2-aminoindane (2-AI) exhibits CNS stimulant activity via monoamine release [3]. The target compound's patent coverage for NF-κB inhibition represents a mechanistically distinct therapeutic application not shared by these comparators.

NF-κB Inhibition
Patent claim
Claimed NF-κB inhibitor (HUP0102492A2)
vs. MAO-B inhibition or monoamine release
Reported patent-claimed NF-κB target engagement
Patent-derived; independent review pending
NF-κB inhibition Transcription factor Anti-inflammatory Patent analysis

Carbonyl Transposition Rearrangement Behavior

Under catalytic reduction conditions, 2-amino-1-indanone derivatives undergo an unusual carbonyl group transposition rearrangement. In a study of 2-amino-4,5-dimethoxy-1-indanone hydrochloride, catalytic reduction yielded the expected 2-amino-4,5-dimethoxyindan hydrochloride as the major product, along with a rearranged 4,5-dimethoxy-2-indanone as a minor product [1]. The isolated intermediate 2-amino-4,5-dimethoxy-1-indanol hydrochloride exclusively yielded 4,5-dimethoxy-2-indanone under acid treatment conditions [1]. This unique rearrangement behavior is not reported for simple 1-indanones or 2-aminoindane, which undergo standard reduction pathways without carbonyl transposition. The rearrangement was verified by IR, NMR, and elemental analysis [1].

Reductive Rearrangement
Class-level inference
Carbonyl transposition observed
vs. standard reduction for simple indanones
Unique rearrangement pathway to consider
Verified by IR, NMR, EA
Catalytic reduction Carbonyl transposition Reaction mechanism Synthetic chemistry

2-Amino-1-indanone HCl: Optimal Application Scenarios


NF-κB Inhibitor Synthesis for Anti-Inflammatory Drug Discovery

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride serves as a direct precursor or scaffold for NF-κB transcription factor inhibitors, as evidenced by its explicit inclusion in patent claims for amino-indanone-based NF-κB inhibitors [1]. Research programs targeting NF-κB-mediated inflammatory pathways require this specific amino-indanone scaffold rather than simple 1-indanones (which lack the 2-amino functionality) or 2-aminoindane (which lacks the ketone and demonstrates unwanted monoamine releasing activity) [1][2].

Building Block for Natural Product and Chiral Synthesis

The compound's unique α-amino ketone functionality enables anionic cyclization and other transformations unavailable to simpler indanone scaffolds, as demonstrated in established synthetic protocols [1]. With a molecular weight of 183.64 g/mol and stable hydrochloride salt form, this compound is ideally suited as a synthetic intermediate for constructing complex molecular architectures [2]. Its citation in 119 patents underscores its established utility in pharmaceutical intermediate synthesis .

Silent Dopaminergic Scaffold for Neuropharmacology Research

For neuropharmacology research where off-target dopaminergic effects would confound experimental interpretation, 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride offers a critical advantage. While structurally related 2-aminoindane (2-AI) exhibits potent monoamine releasing activity (NE EC50: 86 nM; DA EC50: 439 nM) [1], monophenolic 2-amino-1-indanone derivatives demonstrate no measurable D1 or D2 dopaminergic receptor binding activity [2]. This functional divergence makes the target compound a superior choice for studies requiring an indane scaffold without dopaminergic interference.

Mechanistic Studies of Carbonyl Transposition

2-Amino-1-indanone derivatives undergo a rare carbonyl group transposition rearrangement under catalytic reduction conditions, forming rearranged 2-indanone products that are not obtained from 1-indanone or 2-aminoindane reductions [1]. This unusual reactivity makes the compound a valuable probe for studying rearrangement mechanisms, reaction optimization, and the development of novel synthetic methodologies involving α-amino ketone systems.

Application
Selection Property
Validation Focus
NF-κB pathway inhibitor synthesis
α-Amino ketone scaffold reactivity
NF-κB inhibition patent claims review
Natural product and chiral building block synthesis
Dual amine-ketone functionality
Synthetic route compatibility
Neuropharmacology research with indane core
Reported lack of D1/D2 binding
Dopamine receptor binding assay context
Carbonyl transposition mechanistic studies
Reductive rearrangement behavior
Product distribution and pathway analysis

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